2-Methyl-6-(propan-2-yl)benzoyl chloride

Description

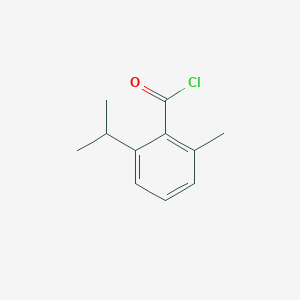

2-Methyl-6-(propan-2-yl)benzoyl chloride is a substituted benzoyl chloride featuring a methyl group at the 2-position and an isopropyl group at the 6-position of the benzene ring. This structural configuration imparts unique steric and electronic properties, distinguishing it from simpler benzoyl chloride derivatives. The compound is primarily utilized in organic synthesis, particularly in the preparation of amides, esters, and other acylated derivatives for pharmaceutical and agrochemical applications .

Properties

CAS No. |

535961-77-4 |

|---|---|

Molecular Formula |

C11H13ClO |

Molecular Weight |

196.67 g/mol |

IUPAC Name |

2-methyl-6-propan-2-ylbenzoyl chloride |

InChI |

InChI=1S/C11H13ClO/c1-7(2)9-6-4-5-8(3)10(9)11(12)13/h4-7H,1-3H3 |

InChI Key |

WXXNYQLUPLTSMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

| Compound | Substituents | Electronic Effect | Steric Hindrance |

|---|---|---|---|

| This compound | 2-methyl, 6-isopropyl | Electron-donating (alkyl) | High (bulky ortho substituents) |

| 4-Nitrobenzoyl chloride | 4-nitro | Electron-withdrawing (meta-directing) | Low |

| 4-Methoxybenzoyl chloride | 4-methoxy | Electron-donating (para-directing) | Low |

| Benzoyl chloride | None | — | Low |

Electronic Effects :

- The methyl and isopropyl groups in this compound donate electrons via induction, slightly deactivating the aromatic ring. This reduces electrophilicity at the carbonyl carbon compared to electron-withdrawing substituents like nitro groups .

- 4-Nitrobenzoyl chloride exhibits strong electron-withdrawing effects, enhancing electrophilicity and reactivity toward nucleophiles.

- 4-Methoxybenzoyl chloride donates electrons via resonance (para-methoxy group), leading to moderate reactivity .

Steric Effects :

- The ortho-methyl and para-isopropyl groups in the target compound create significant steric hindrance, slowing nucleophilic attack at the carbonyl carbon. This contrasts with unsubstituted benzoyl chloride, which reacts readily due to minimal steric interference .

Q & A

Q. What are the standard synthetic routes for preparing 2-Methyl-6-(propan-2-yl)benzoyl chloride, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via two primary routes:

- Friedel-Crafts Acylation : Reacting toluene derivatives with carbonyl chloride (COCl₂) in the presence of anhydrous AlCl₃. Substituent positioning (methyl and isopropyl groups) requires careful control of reaction stoichiometry and temperature to avoid over-chlorination .

- Carboxylic Acid Conversion : Reacting 2-Methyl-6-(propan-2-yl)benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Excess SOCl₂ is typically used, with removal of byproducts (SO₂, HCl) under reduced pressure. Reaction monitoring via FT-IR for acyl chloride peak (~1800 cm⁻¹) ensures completion .

Q. Which analytical techniques are most effective for structural characterization of this acyl chloride?

Answer:

- X-ray Crystallography : For definitive structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding patterns and steric effects from substituents. ORTEP-III can visualize thermal ellipsoids and molecular geometry .

- Spectroscopy : ¹H/¹³C NMR (in CDCl₃) identifies methyl (δ ~1.3 ppm) and isopropyl (δ ~2.9 ppm) groups. Mass spectrometry (EI-MS) confirms molecular weight via parent ion detection (M⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can benzoyl chloride derivatization strategies be adapted for LC-MS/MS analysis of polar metabolites in complex biological matrices?

Answer: Derivatization with this compound enhances sensitivity for polar analytes (e.g., neurotransmitters):

- Protocol : React the acyl chloride with amine-/hydroxyl-containing metabolites in alkaline buffer (pH 9–10) at 25°C for 30 min. Quench with ammonium formate.

- Method Validation : Use stable-isotope-labeled internal standards to correct for matrix effects. Optimize chromatographic separation (C18 column, gradient elution) to resolve derivatized species, as demonstrated for benzoyl chloride-labeled neurotransmitters in rat dialysate .

Q. How should conflicting carcinogenicity data for benzoyl chloride derivatives be reconciled in risk assessment?

Answer:

- Data Contradictions : While IARC classifies benzoyl chloride as Group 2A (probable carcinogen) based on occupational exposure studies, animal models show inconsistent tumorigenicity (e.g., no significant lung tumors in mice via inhalation) .

- Critical Analysis : Evaluate exposure routes (inhalation vs. dermal), co-exposure to reactive byproducts (e.g., benzotrichloride in industrial settings), and metabolic pathways. Design in vitro genotoxicity assays (Ames test, micronucleus) to isolate effects of the pure compound .

Q. What experimental precautions are required to handle this compound due to its reactivity and stability issues?

Answer:

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use molecular sieves to absorb trace moisture.

- Handling : Conduct reactions in anhydrous solvents (e.g., dry THF, DCM). Monitor reactivity via inline FT-IR or quenching tests. For large-scale synthesis, optimize stoichiometry to minimize exothermic side reactions (e.g., HCl release) .

Methodological Considerations

- Crystallography : For polymorph screening, use SHELXPRO to model hydrogen-bonding networks and graph-set analysis, noting how steric bulk from isopropyl groups influences packing .

- Toxicity Studies : Employ OECD guidelines for subchronic exposure (28–90 days) in rodents, focusing on histopathology of target organs (lungs, skin) and biomarker analysis (urinary S-benzyl metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.